Product packaging for 3-Ethoxy-4,5-dimethyl-6-chloropyridazine(Cat. No.:)

3-Ethoxy-4,5-dimethyl-6-chloropyridazine

Cat. No.: B8276160
M. Wt: 186.64 g/mol
InChI Key: WXBWCCDARBVBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-4,5-dimethyl-6-chloropyridazine is a high-purity chemical reagent designed for research and development applications. This compound features a pyridazine ring, a diazine heterocycle known for its diverse biological activity, substituted with chloro and ethoxy groups that make it a valuable synthetic intermediate. Chloropyridazine derivatives are prominent in pharmaceutical research for their biological activity. For instance, related pyridazinyl oxime ethers have been developed as potent, broad-spectrum capsid-binding inhibitors of picornaviruses, demonstrating high efficacy against human rhinovirus (HRV) and enterovirus (EV) serotypes . Furthermore, the structural motif of chloropyridazines is frequently explored in the synthesis of novel antitumor agents. Research on 3-allylseleno-6-alkoxypyridazines, synthesized from a chloropyridazine precursor, has shown significant anti-proliferative activity against human breast cancer cell lines, underscoring the potential of pyridazine-based compounds in oncology research . Beyond medicinal chemistry, pyridazine derivatives are also investigated in materials science as corrosion inhibitors for metals in acidic environments, where they adsorb onto surfaces to form a protective layer . The specific substitution pattern on this compound offers researchers a versatile scaffold for constructing complex molecules for use in drug discovery, agrochemical development, and materials science. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11ClN2O B8276160 3-Ethoxy-4,5-dimethyl-6-chloropyridazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

3-chloro-6-ethoxy-4,5-dimethylpyridazine

InChI

InChI=1S/C8H11ClN2O/c1-4-12-8-6(3)5(2)7(9)10-11-8/h4H2,1-3H3

InChI Key

WXBWCCDARBVBRU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN=C(C(=C1C)C)Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 3 Ethoxy 4,5 Dimethyl 6 Chloropyridazine Transformations

Nucleophilic Substitution Reactions on the Pyridazine (B1198779) Core

The electron-deficient nature of the pyridazine ring, amplified by the presence of a chloro substituent, makes the 6-position particularly susceptible to nucleophilic attack.

Reactivity and Selectivity in Replacement of the Chloro Group at the 6-Position

The chloro group at the 6-position of 3-Ethoxy-4,5-dimethyl-6-chloropyridazine is the most labile site for nucleophilic substitution. This reactivity is a general feature of halopyridazines, where the halogen atom is activated towards displacement by the electron-withdrawing effect of the ring nitrogen atoms.

Studies on analogous 3-alkylthio-6-chloropyridazines have demonstrated the feasibility of selective substitution at the 6-position. uni-muenchen.de For instance, the reaction of these compounds with various nucleophiles can be finely tuned. While specific studies on this compound are not extensively documented, it is anticipated to react readily with a range of nucleophiles, including amines, alkoxides, and thiolates, to yield the corresponding 6-substituted derivatives. The reaction likely proceeds through a Meisenheimer-like intermediate, where the nucleophile adds to the C6 carbon, followed by the elimination of the chloride ion to restore aromaticity.

The table below illustrates potential nucleophilic substitution reactions at the 6-position based on the known reactivity of similar chloropyridazines.

Nucleophile (Nu-H)Reagent/ConditionsExpected Product
R-NH2 (Amine)Heat, base (e.g., K2CO3)3-Ethoxy-4,5-dimethyl-6-(alkylamino)pyridazine
R-OH (Alcohol)NaOR (Sodium Alkoxide)3-Ethoxy-4,5-dimethyl-6-(alkoxy)pyridazine
R-SH (Thiol)NaSR (Sodium Thiolate)3-Ethoxy-4,5-dimethyl-6-(alkylthio)pyridazine

This table represents predicted reactions based on the general reactivity of chloropyridazines.

Transformations Involving the Ethoxy Group

The ethoxy group at the 3-position is generally less reactive towards nucleophilic substitution than the chloro group at the 6-position. However, under certain conditions, it can undergo transformations. A notable reaction is dealkylation, particularly demethylation in the case of methoxypyridazines, when treated with amines. clockss.org This suggests that the ethoxy group in this compound could potentially be cleaved to form the corresponding pyridazinone upon reaction with strong nucleophiles or under harsh reaction conditions. This reaction would likely proceed via a nucleophilic attack on the ethyl group of the ethoxy moiety.

Electrophilic Aromatic Substitution on the Pyridazine Ring System

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it generally unreactive towards electrophilic aromatic substitution (EAS). researchgate.net Such reactions, when they do occur, typically require forcing conditions and result in low yields. youtube.com The substitution pattern is directed to the positions meta to the ring nitrogens (C4 and C5).

Metal-Catalyzed Cross-Coupling Reactions of Halogenated Pyridazines

The chloro group at the 6-position of this compound serves as a versatile handle for various metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for the synthesis of complex pyridazine derivatives.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron reagent and an organic halide is a widely used method for forming C-C bonds. While specific examples with this compound are not reported, chloropyridazines are known to participate in Suzuki-Miyaura couplings, often requiring specific catalyst systems to achieve good yields. tcichemicals.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. thieme-connect.de Chloropyridazines can undergo Heck reactions, although they are generally less reactive than their bromo or iodo counterparts. The electron-rich nature of the pyridazine ring in the title compound might influence the reaction efficiency.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. rsc.org It is a valuable method for introducing alkynyl moieties onto the pyridazine core.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds by reacting an aryl halide with an amine. This would be a valuable method for synthesizing various 6-aminopyridazine derivatives from this compound.

The table below summarizes potential metal-catalyzed cross-coupling reactions.

Reaction NameCoupling PartnerCatalyst SystemExpected Product
Suzuki-MiyauraR-B(OH)2Pd catalyst (e.g., Pd(PPh3)4), Base3-Ethoxy-4,5-dimethyl-6-aryl/vinylpyridazine
HeckAlkenePd catalyst (e.g., Pd(OAc)2), Base3-Ethoxy-4,5-dimethyl-6-(alkenyl)pyridazine
SonogashiraTerminal AlkynePd/Cu catalyst3-Ethoxy-4,5-dimethyl-6-(alkynyl)pyridazine
Buchwald-HartwigR2NHPd catalyst, Ligand, Base3-Ethoxy-4,5-dimethyl-6-(amino)pyridazine

This table represents predicted reactions based on the general reactivity of chloropyridazines in metal-catalyzed cross-coupling reactions.

Functional Group Interconversions on Pyridazine Scaffolds

The functional groups present on the this compound scaffold can be interconverted to create a diverse range of derivatives. nih.gov

The ethoxy group could potentially be hydrolyzed to the corresponding pyridazinone under acidic or basic conditions. The methyl groups on the pyridazine ring are generally stable but could potentially undergo oxidation under strong oxidizing conditions to afford carboxylic acid derivatives, although this would likely be a challenging transformation due to the stability of the aromatic ring. The chloro group , as discussed previously, is the most reactive site for functional group interconversion via nucleophilic substitution and cross-coupling reactions.

Rearrangement Reactions and Valence Isomerizations of Pyridazine Derivatives

While less common for simple substituted pyridazines under normal conditions, the pyridazine ring can undergo rearrangement reactions under specific and often harsh conditions. For instance, reactions of certain aminopyridazines with strong bases like potassium amide in liquid ammonia have been shown to induce ring contraction to form pyrazole derivatives. researchgate.net Additionally, recent advancements have demonstrated the possibility of skeletal editing, transforming pyridines into pyridazines. chemrxiv.org However, there is no specific literature to suggest that this compound would readily undergo valence isomerization or significant skeletal rearrangements under typical laboratory conditions.

Advanced Spectroscopic and Structural Characterization Techniques for 3 Ethoxy 4,5 Dimethyl 6 Chloropyridazine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structural arrangement of atoms in a molecule. For 3-Ethoxy-4,5-dimethyl-6-chloropyridazine, ¹H NMR provides critical information about the electronic environment of the hydrogen atoms.

Detailed research findings from ¹H NMR analysis in deuterated chloroform (B151607) (CDCl₃) reveal distinct signals corresponding to the ethoxy and dimethyl groups attached to the pyridazine (B1198779) core. The ethoxy group's methylene (B1212753) protons (-OCH₂-) appear as a quartet at approximately 4.52 ppm, a result of spin-spin coupling with the adjacent methyl protons. These methyl protons (-CH₃) of the ethoxy group present as a triplet at around 1.42 ppm. The two methyl groups on the pyridazine ring are observed as sharp singlets at 2.20 ppm and 2.32 ppm, confirming their distinct chemical environments. ambeed.com

Further analysis using two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would allow for the unambiguous assignment of proton and carbon signals and provide deeper insights into the connectivity of the molecular framework.

Interactive Data Table: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) in ppmMultiplicityNumber of ProtonsAssignment
4.52Quartet2H-OCH₂-
2.32Singlet3H-CH₃ (on pyridazine ring)
2.20Singlet3H-CH₃ (on pyridazine ring)
1.42Triplet3H-CH₃ (of ethoxy group)

Note: Comprehensive ¹³C NMR and 2D-NMR data for this compound are not widely available in the reviewed literature.

Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₈H₁₁ClN₂O. The technique provides a highly accurate mass measurement, which can be used to calculate the elemental composition with a high degree of confidence.

Under electron impact (EI) or electrospray ionization (ESI), the molecule would undergo characteristic fragmentation. The analysis of these fragments would provide valuable information about the stability of different parts of the molecule and the connectivity of its atoms. For instance, the loss of the ethoxy group or a chlorine atom would result in specific fragment ions that can be detected and analyzed.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the C-O-C stretching of the ethoxy group, C-Cl stretching, C=N and C=C stretching vibrations of the pyridazine ring, and various C-H bending and stretching modes of the methyl and methylene groups.

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the vibrations of the pyridazine ring, as the polarizability of these bonds changes significantly during vibration. The combination of both IR and Raman spectra would provide a comprehensive vibrational profile of the molecule.

Note: Specific IR and Raman spectral data, including peak frequencies and intensities for this compound, are not extensively documented in the available research.

X-ray Crystallography for Solid-State Molecular Architecture Determination and Conformational Analysis

A successful single-crystal X-ray diffraction analysis of this compound would reveal the planarity of the pyridazine ring, the orientation of the ethoxy and dimethyl substituents relative to the ring, and the intermolecular interactions, such as packing forces, in the crystal lattice. This data is invaluable for understanding the molecule's steric and electronic properties and for computational modeling studies.

Note: There are no publicly available crystallographic data or reports on the single-crystal X-ray structure of this compound in the reviewed scientific literature.

Computational Chemistry and Theoretical Investigations of 3 Ethoxy 4,5 Dimethyl 6 Chloropyridazine and Its Congeners

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For pyridazine (B1198779) derivatives, these methods elucidate the distribution of electrons, the energies of molecular orbitals, and the molecule's susceptibility to chemical reactions.

Density Functional Theory (DFT) has become a standard method for studying the reaction pathways and energetics of organic molecules, including pyridazine derivatives. researchgate.netmdpi.com DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G* or higher, can be used to model the geometries of reactants, transition states, and products. researchgate.netnih.gov This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of reaction feasibility and kinetics.

For 3-Ethoxy-4,5-dimethyl-6-chloropyridazine, DFT studies can predict the outcomes of nucleophilic substitution reactions, which are common for chloropyridazines. wur.nl For instance, the reaction with a nucleophile (Nu⁻) could proceed via an addition-elimination mechanism. DFT calculations can model the energy profile of this pathway, including the formation of a Meisenheimer-like intermediate. The calculated activation barriers for different nucleophiles can help in understanding the regioselectivity and reactivity of the compound.

Table 1: Hypothetical DFT-Calculated Energetic Data for the Nucleophilic Substitution of this compound

Reaction StepRelative Energy (kcal/mol)
Reactants (pyridazine + Nu⁻)0.0
Transition State 1 (TS1)+15.2
Intermediate-5.7
Transition State 2 (TS2)+10.8
Products-20.5

Note: The data in this table is illustrative and based on typical values for similar reactions.

Furthermore, DFT is employed to calculate various quantum chemical parameters that correlate with the reactivity of pyridazine derivatives. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and Mulliken atomic charges. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Ab initio methods, which are based on first principles without empirical parameterization, offer a high level of theory for studying the electronic structure of pyridazine derivatives. researchgate.netaip.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide very accurate descriptions of molecular geometries and energies. researchgate.net

For pyridazine and its congeners, ab initio calculations have been used to investigate the geometries of ground and excited electronic states. researchgate.net These studies reveal that electron correlation, which is better accounted for in post-Hartree-Fock methods, plays a crucial role in accurately determining the properties of excited states. researchgate.net For this compound, ab initio calculations can be used to precisely determine its molecular geometry, dipole moment, and polarizability, which are important for understanding its physical properties and intermolecular interactions.

Molecular Dynamics Simulations to Explore Conformational Space and Intermolecular Interactions

While quantum chemical calculations are typically performed on static molecules, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational space and the study of intermolecular interactions. nih.govnih.gov

For a flexible molecule like this compound, which has a rotatable ethoxy group, MD simulations can reveal the preferred conformations and the energy barriers between them. nih.gov By simulating the molecule in a solvent, one can also study the solute-solvent interactions and the structure of the solvation shell. This is crucial for understanding reaction mechanisms in solution.

MD simulations are also invaluable for studying intermolecular interactions, such as hydrogen bonding and π-π stacking, which are important in the solid state and in biological systems. nih.gov For pyridazine derivatives, these interactions can influence their crystal packing and their binding to biological targets. nih.gov

In Silico Modeling for Prediction of Reaction Mechanisms and Transition States

In silico modeling encompasses a range of computational techniques used to predict chemical phenomena. For pyridazine chemistry, these methods are particularly useful for elucidating complex reaction mechanisms and identifying the structures of transient species like transition states. researchgate.netresearchgate.net

By combining quantum chemical calculations with reaction path-finding algorithms, it is possible to map out the entire potential energy surface of a reaction. This allows for the identification of the minimum energy path from reactants to products and the characterization of all stationary points, including transition states and intermediates. For the reactions of this compound, this approach can be used to distinguish between competing reaction pathways, such as different regioselectivities in substitution reactions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model and interpretation of the experimental spectra. mdpi.comnih.gov

For this compound, DFT and ab initio methods can be used to calculate its vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. acs.orgarxiv.org The calculated frequencies are often scaled to account for anharmonicity and other systematic errors. Comparison with the experimental spectrum can aid in the assignment of the observed vibrational modes.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions. researchgate.net The predicted spectrum can help in understanding the nature of the electronic transitions and the effect of substituents on the absorption properties. Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be computed, which is a valuable tool for structure elucidation. aip.org

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic ParameterPredicted ValueExperimental Value
IR Frequency (C=N stretch)1605 cm⁻¹1590 cm⁻¹
¹H NMR Chemical Shift (CH₂)4.35 ppm4.28 ppm
UV-Vis λmax285 nm282 nm

Note: The data in this table is illustrative and represents typical agreement between prediction and experiment.

Tautomerism and Isomerism Analysis of Pyridazine Systems

Pyridazine derivatives can exhibit tautomerism and isomerism, and computational chemistry is an excellent tool for studying the relative stabilities of different tautomers and isomers. researchgate.netnih.gov For pyridazinone systems, keto-enol tautomerism is a common phenomenon. researchgate.net Quantum chemical calculations can be used to compute the relative energies of the different tautomeric forms in the gas phase and in solution, providing insights into the position of the tautomeric equilibrium. researchgate.net

For this compound, while it does not have a proton that can readily tautomerize, its congeners with hydroxyl or amino groups would be subject to such equilibria. Computational analysis can predict the most stable tautomer under different conditions. chemtube3d.com

Regarding isomerism, the relative stabilities of constitutional isomers of substituted pyridazines can be readily calculated. nih.gov This information is valuable for predicting the major products in reactions where multiple isomers can be formed.

Table 3: Hypothetical Relative Energies of Pyridazine Isomers

IsomerRelative Energy (kcal/mol)
3-Chloro-4,5-dimethyl-6-ethoxypyridazine0.0
4-Chloro-3,6-dimethyl-5-ethoxypyridazine+3.2
5-Chloro-3,4-dimethyl-6-ethoxypyridazine+1.8

Note: The data in this table is for illustrative purposes.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pyridazine Derivatives

Methodologies for Advanced SAR/SPR Analysis in Pyridazine (B1198779) Chemistry

Modern drug discovery and materials science employ a suite of computational techniques to predict the biological activity and properties of novel compounds, thereby streamlining the development process. These methods are particularly valuable in exploring the chemical space of pyridazine derivatives.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical tools used to correlate the structural or physicochemical properties of a series of compounds with their biological activities or properties, respectively. jocpr.comwikipedia.orgspringernature.comresearchgate.net This approach is founded on the principle that the structure of a molecule dictates its activity and properties. researchgate.net

In the context of pyridazine chemistry, QSAR/QSPR studies involve several key steps:

Data Set Selection : A series of pyridazine derivatives with known experimental data (e.g., biological activity, solubility, or corrosion inhibition) is compiled. nih.gov

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological features. nih.govsemanticscholar.org

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that links the calculated descriptors to the observed activity or property. semanticscholar.org

Validation : The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure its reliability.

These models provide valuable insights into the molecular features that govern the performance of pyridazine derivatives and can be used to predict the properties of newly designed compounds. imc.ac.at For instance, QSAR studies on pyrazine (B50134) derivatives have successfully predicted antiproliferative activity by identifying key molecular descriptors. semanticscholar.org Similarly, QSPR models have been developed to forecast the corrosion inhibition capabilities of pyridazine-based compounds. researchgate.net

Table 1: Example of a QSPR Model for Pyrazine Derivatives

Model Type Statistical Method Predicted Property Key Descriptors Reference
QSPR Multiple Linear Regression (MLR) & Artificial Neural Network (ANN) Bell Pepper Aroma Molecular properties indicating flavor significance imc.ac.at
QSAR Multiple Linear Regression (MLR) & Artificial Neural Network (ANN) Antiproliferative Activity NBO charges, dipole moments, heats of formation semanticscholar.org
QSPR Support Vector Machine (SVM) & Radial Basis Function Neural Networks (RBFNN) Olfactory Thresholds Six specific molecular descriptors researchgate.net

Matched Molecular Pair Analysis for Systematic SAR Elucidation in Pyridazine Series

Matched Molecular Pair Analysis (MMPA) is a powerful cheminformatics tool that provides intuitive insights into structure-activity relationships. wikipedia.orgacs.org It operates by comparing pairs of compounds that differ only by a single, well-defined structural transformation at a specific site. wikipedia.orgnih.gov This approach allows for the direct assessment of how a particular chemical modification affects a compound's properties, such as potency, selectivity, or metabolic stability. nih.gov

The core concept of MMPA involves:

Identification of Matched Pairs : Algorithmically identifying all pairs of molecules within a dataset that share a common core scaffold but differ by a substituent at a single attachment point. nih.gov

Quantifying Property Changes : For each identified pair, the change in the measured property (e.g., pIC50) is calculated.

Rule Generation : By analyzing numerous pairs undergoing the same transformation, statistically significant "transformation rules" can be derived. These rules can guide the optimization of lead compounds.

For a series of pyridazine derivatives, MMPA can systematically evaluate the impact of substituting different groups at various positions on the ring. For example, it can quantify the average change in activity when a methyl group is replaced by an ethyl group at position 4, or a chlorine atom is replaced by a methoxy (B1213986) group at position 6. This method helps medicinal chemists make more informed decisions during the lead optimization phase. nih.gov

Table 2: Conceptual Matched Molecular Pair Analysis in a Pyridazine Series

Scaffold Compound A (R) pIC50 (A) Compound B (R') pIC50 (B) Transformation (R → R') ΔpIC50 (B - A)
4,5-dimethyl-6-chloro-pyridazinyl -OEt 6.5 -OMe 6.3 Ethoxy → Methoxy -0.2
4,5-dimethyl-6-chloro-pyridazinyl -H 5.1 -F 5.8 Hydrogen → Fluorine +0.7
3-ethoxy-6-chloro-pyridazinyl -CH3 (at C4) 7.0 -H (at C4) 6.1 Methyl → Hydrogen -0.9

Fragment-Based Approaches in Pyridazine Derivative Design

Fragment-Based Drug Design (FBDD) has become a prominent strategy in drug discovery, offering an efficient method for identifying novel lead compounds. openaccessjournals.comnih.gov This approach begins by screening libraries of small, low-molecular-weight compounds, known as "fragments," for weak binding to a biological target. nih.govnumberanalytics.com These fragments typically adhere to the "Rule of Three" (Molecular Weight ≤ 300 Da, CLogP ≤ 3, H-bond donors/acceptors ≤ 3). nih.gov

Once a fragment that binds to the target is identified, it serves as a starting point for building a more potent molecule. nih.gov The primary strategies for evolving a fragment hit into a lead compound are:

Fragment Growing : The initial fragment is elaborated by adding new functional groups to improve its interactions with the binding site. nih.gov

Fragment Linking : Two or more fragments that bind to adjacent sites on the target are connected with a chemical linker to create a single, higher-affinity molecule. nih.gov

Fragment Merging : If two fragments bind in overlapping regions of the target site, they can be merged into a single compound that incorporates the key features of both.

In the design of pyridazine derivatives, FBDD can be employed to identify novel core structures or key interacting moieties. A pyridazine ring itself could be a fragment hit, which is then optimized by applying growing, linking, or merging strategies to enhance its binding affinity and selectivity for a specific target. mdpi.com

Influence of Substituents on Pyridazine Core Activity and Properties

Impact of Ethoxy Group Modifications on Molecular Interactions

The ethoxy group (-OCH2CH3) at the C3 position is a significant determinant of the molecule's properties. Modifications to this group can profoundly affect molecular interactions and pharmacokinetic behavior.

Hydrogen Bonding : The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors (e.g., -NH or -OH groups) in a receptor's binding site. unina.it The orientation and flexibility of the ethyl chain can influence the strength and geometry of this interaction.

Lipophilicity and Solubility : Alkoxy groups, such as ethoxy, generally increase a molecule's lipophilicity compared to a hydroxyl group. researchgate.net This property is critical for membrane permeability and bioavailability. However, the oxygen atom also adds some polar character. Modifying the length of the alkyl chain (e.g., from methoxy to propoxy) can fine-tune the lipophilicity to achieve an optimal balance between solubility and membrane penetration.

Steric Effects : The ethoxy group occupies a specific volume of space, which can influence how the molecule fits into a binding pocket. Altering its size can lead to either improved complementarity or steric clashes with the receptor surface.

Metabolic Stability : The ethoxy group can be a site for metabolism, typically through O-dealkylation by cytochrome P450 enzymes. Modifying the group, for instance by replacing it with a more metabolically stable bioisostere, can be a strategy to improve the compound's pharmacokinetic profile.

Role of Methyl Substituents at Positions 4 and 5 in Modulating Electronic and Steric Effects

Electronic Effects : Methyl groups are weak electron-donating groups through inductive and hyperconjugation effects. nih.gov By donating electron density to the aromatic pyridazine ring, they can influence the ring's reactivity and the basicity of the nitrogen atoms. researchgate.net This change in electron distribution can affect π-π stacking or cation-π interactions with aromatic residues in a biological target. nih.gov

Steric Effects : The methyl groups add bulk to the pyridazine core. This steric hindrance can have several consequences:

It can lock the molecule into a specific conformation, which may be more or less favorable for binding to a receptor.

It can provide favorable van der Waals interactions if it fits snugly into a hydrophobic pocket on the target protein.

Conversely, it can cause steric clashes that prevent optimal binding.

Lipophilicity : The addition of methyl groups increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. This increased lipophilicity can also strengthen binding to hydrophobic pockets within a target protein. researchgate.net

The interplay between the electronic and steric effects of these methyl groups is crucial for the molecule's specific biological activity and properties. nih.govacs.org

Table 3: Summary of Substituent Effects on the Pyridazine Core

Substituent Position Primary Electronic Effect Primary Steric Effect Potential Impact on Molecular Interactions
Ethoxy C3 Weakly activating (electron-donating via resonance) Moderate bulk, flexible H-bond acceptor, modulates lipophilicity, potential metabolic site
Methyl C4 Weakly electron-donating (induction/hyperconjugation) Adds bulk, restricts rotation Increases lipophilicity, can form van der Waals contacts, influences conformation
Methyl C5 Weakly electron-donating (induction/hyperconjugation) Adds bulk, restricts rotation Increases lipophilicity, can form van der Waals contacts, influences conformation
Chlorine C6 Electron-withdrawing (induction), weakly deactivating Moderate bulk Can form halogen bonds, modulates ring electronics, affects metabolic stability

Effects of Halogen (Chlorine) at Position 6 on Reactivity and Electronic Properties

The presence of a chlorine atom at the 6-position of the pyridazine ring, as seen in 3-Ethoxy-4,5-dimethyl-6-chloropyridazine, profoundly influences the molecule's electronic properties and chemical reactivity. The pyridazine ring itself is an electron-deficient aromatic system due to the presence of two adjacent nitrogen atoms. researchgate.net The addition of a halogen, such as chlorine, further modifies this electronic landscape.

Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I) on the pyridazine ring. This effect decreases the electron density of the entire heterocyclic system, making it more susceptible to nucleophilic attack. The carbon atom bonded to the chlorine (C6) becomes particularly electrophilic and serves as a primary site for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom's ability to act as a good leaving group facilitates these substitutions, making 6-chloropyridazine derivatives versatile intermediates in the synthesis of more complex molecules. researchgate.netprepchem.com For instance, the chlorine can be displaced by various nucleophiles, such as amines, alkoxides, or thiols, to introduce diverse functional groups at this position. koreascience.krganapalifescience.com

The electron-withdrawing nature of the chlorine substituent also impacts the basicity of the pyridazine nitrogen atoms. By pulling electron density away from the ring, the chlorine atom reduces the availability of the lone pair electrons on the nitrogen atoms, thereby decreasing their ability to accept a proton. This makes 6-chloropyridazine derivatives less basic compared to their non-halogenated counterparts.

These electronic modifications are crucial in the context of structure-property relationships (SPR). The modulation of electron distribution affects the molecule's polarity, dipole moment, and ability to participate in intermolecular interactions like hydrogen bonding and π-π stacking, which are critical for its physical properties and interactions with biological targets. nih.gov

Table 1: Influence of Chlorine at C6 on Physicochemical Properties of Pyridazine Derivatives
PropertyEffect of C6-Chlorine SubstituentUnderlying Cause
ReactivityIncreases susceptibility to nucleophilic aromatic substitution (SNAr).Strong electron-withdrawing inductive effect (-I) makes the C6 position highly electrophilic; chlorine is a good leaving group. nih.gov
Electron DensityDecreases overall electron density of the pyridazine ring.High electronegativity of the chlorine atom.
BasicityReduces the basicity of the ring nitrogen atoms.Inductive electron withdrawal reduces the availability of nitrogen lone pairs for protonation.
Dipole MomentModifies the magnitude and vector of the molecular dipole moment. nih.govIntroduction of a polar C-Cl bond.

Stereochemical Considerations in Pyridazine Derivatives and their Implications

The introduction of chiral centers can occur through modification of the substituents at any position. For example, if the ethoxy group at C3 were replaced with a chiral alkoxy group, or if a chiral amine were to substitute the chlorine at C6, the resulting diastereomers could exhibit significantly different biological activities. This is a fundamental principle in medicinal chemistry, where enantiomers of a drug often have different potencies, efficacies, or metabolic profiles.

Furthermore, restricted rotation around single bonds connecting the pyridazine ring to bulky substituents can potentially lead to atropisomerism, a form of axial chirality. Although less common, if the substituents at positions 3 and 6, or on the methyl groups at C4 and C5, were sufficiently large, they could hinder free rotation, leading to stable, non-interconvertible rotational isomers (atropisomers). These isomers, being non-superimposable mirror images, would be expected to interact differently with a chiral environment.

The stereochemical arrangement of functional groups on pyridazine derivatives dictates how the molecule presents its key interacting moieties (e.g., hydrogen bond donors/acceptors, hydrophobic groups) in three-dimensional space. This spatial orientation is paramount for achieving a precise complementary fit within a biological target's binding site, which is essential for eliciting a desired physiological response.

Pharmacophore Modeling and Ligand Design Principles for Pyridazine-Based Compounds

The pyridazine heterocycle is recognized as a valuable scaffold or "pharmacophore" in drug discovery and ligand design. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. The pyridazine ring itself offers a unique combination of features that make it attractive for this purpose.

Key pharmacophoric features of the pyridazine moiety include:

Hydrogen Bond Acceptors: The two adjacent nitrogen atoms are weak bases and can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donor residues (e.g., -NH or -OH groups) in a protein's active site. nih.gov

Dipole Moment: The pyridazine ring possesses a significant dipole moment, which can contribute to favorable dipole-dipole or dipole-ion interactions within a binding pocket, enhancing binding affinity. nih.govblumberginstitute.org

Aromatic/Hydrophobic Region: The ring itself provides a planar, aromatic surface that can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a target protein. nih.gov

Scaffold Rigidity: The rigid nature of the ring system helps to reduce the conformational flexibility of a ligand, which can be entropically favorable upon binding and helps to pre-organize the appended functional groups in a well-defined spatial orientation for optimal target interaction.

In ligand design, the pyridazine core is often used as a central scaffold from which various substituents are projected. jst.go.jp Computational methods, such as pharmacophore-based virtual screening and molecular docking, are employed to identify potential biological targets for pyridazine derivatives and to optimize their binding. nih.govtandfonline.com These studies help researchers understand how modifications to the pyridazine core—such as the addition of the ethoxy, methyl, and chloro groups in this compound—modulate the molecule's fit and interaction profile with a target. For example, the chlorine at C6 can be a key attachment point for introducing other functional groups, while the ethoxy and methyl groups can be optimized to fit into specific hydrophobic pockets of a receptor. jst.go.jp

Table 2: Key Pharmacophoric Features of the Pyridazine Ring in Ligand Design
Pharmacophoric FeatureDescriptionRole in Ligand-Target Interaction
Hydrogen Bond Acceptor (HBA)The two adjacent ring nitrogen atoms possess lone pairs of electrons. nih.govForms hydrogen bonds with donor groups (e.g., Arg, Asn, Ser) in the binding site, providing specificity and affinity.
Aromatic/Hydrophobic FeatureThe planar, electron-deficient aromatic ring. researchgate.netParticipates in π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp) or occupies hydrophobic pockets. nih.gov
Dipolar InteractionsThe inherent dipole moment of the diazine ring system. blumberginstitute.orgEngages in electrostatic interactions with polar residues or metal ions in the active site.
Rigid ScaffoldThe constrained conformation of the six-membered ring.Orients substituents in defined vectors, reducing the entropic penalty of binding and improving selectivity.

Strategic Derivatization and Advanced Applications of the 3 Ethoxy 4,5 Dimethyl 6 Chloropyridazine Scaffold

Pyridazine (B1198779) Derivatives as Scaffolds in Advanced Material Science

The distinct electronic characteristics of the pyridazine ring, particularly its electron-accepting ability, have made it a valuable component in the design of novel organic materials. Its incorporation into larger molecular architectures allows for the fine-tuning of optoelectronic properties, leading to applications in cutting-edge electronic devices. rsc.org

Pyridazine derivatives have emerged as promising materials in the field of Organic Light-Emitting Diodes (OLEDs), particularly in the development of emitters that utilize thermally activated delayed fluorescence (TADF). nih.gov The pyridazine moiety often serves as the electron-acceptor part of a donor-acceptor (D-A) molecule. nih.govfrontiersin.org This architecture is crucial for achieving a small singlet-triplet energy gap (ΔEST), which facilitates efficient reverse intersystem crossing (RISC) and allows the harvesting of both singlet and triplet excitons for light emission. mdpi.com

For instance, novel D-A molecules incorporating a pyridazine acceptor have been synthesized and characterized. frontiersin.org A compound featuring two phenoxazine (B87303) donor units linked to a pyridazine acceptor (dPXZMePydz) demonstrated a high reverse intersystem crossing rate (kRISC) of 3.9 × 10⁶ s⁻¹ and a fast delayed fluorescence lifetime of under 500 nanoseconds. nih.govfrontiersin.org OLEDs fabricated using this pyridazine-based emitter achieved an external quantum efficiency (EQE) of over 5.8%, confirming the efficient utilization of triplet excitons through the TADF mechanism. nih.govfrontiersin.org The electron-accepting nature and polarity of pyridazine are beneficial for its use in designing D-A type materials for OLEDs. mdpi.comresearchgate.net Pyridazine-based compounds have also been investigated as host materials for phosphorescent OLEDs (PhOLEDs). nih.govresearchgate.net

Table 1: Performance of select Pyridazine-based OLED Emitters

Emitter Compound Donor Moiety Acceptor Moiety Key Performance Metric Reference
dPXZMePydz Phenoxazine Pyridazine EQEmax > 5.8% nih.govfrontiersin.org
dCzMePydz Carbazole Pyridazine Poorly emissive frontiersin.org

This table is generated based on data presented in the text for illustrative purposes.

The stability and versatile functionality of the pyridazine ring system make it a desirable foundation for organic semiconductors. liberty.edu These materials are crucial for advancements in optoelectronics and materials science. liberty.edu Pyridazines are characterized as organic heterocyclic aromatic semiconductors containing nitrogen, often with a planar structure. liberty.edu Research has focused on synthesizing and characterizing various pyridazine compounds to build a library for analysis of their potential in electronic applications. liberty.edu

The ability to attach a variety of functional groups to the carbon positions of the pyridazine ring allows for the tuning of its semiconducting properties. liberty.edu This structural flexibility is key to developing materials for applications such as organic field-effect transistors (OFETs) and organic photovoltaic devices (OPVs). rsc.org For example, 5,6-fused ring pyridazines have been identified as critical organic building blocks for advanced organometallic semiconductor technologies. liberty.edu The development of efficient synthetic routes to these pyridazine-based structures is an active area of research aimed at facilitating progress in the field. liberty.edu

Pyridazine Derivatives in Catalysis Research and Ligand Design

The presence of two adjacent nitrogen atoms with lone pairs of electrons endows the pyridazine ring with the ability to coordinate with metal ions, making it a valuable component in ligand design for coordination chemistry and catalysis. nih.govacs.org While the coordination chemistry of pyridazines is less explored than that of pyridines, they offer unique electronic properties as ligands. acs.org The electron-deficient nature of the pyridazine ring results in limited σ-donating abilities compared to pyridine. acs.org

To enhance the binding tendency, pyridazine ligands are often substituted at the 3- and 6-positions with additional donor atoms to exploit the chelate effect. acs.org For example, a tridentate ligand, picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH), has been synthesized and used to form complexes with first-row transition metals like nickel, copper, and zinc. acs.org Furthermore, pyridazine-based N-heterocyclic carbene (NHC) complexes have been developed. A dinuclear Ru(II)-NHC complex demonstrated excellent catalytic activity for the oxidation of alkenes into diketones. acs.org These examples highlight the potential of the pyridazine scaffold in creating sophisticated coordination environments for catalytic applications. acs.orgresearchgate.net

Pyridazine Derivatives as Intermediates for Complex Heterocyclic Systems

The reactivity of substituted pyridazines, such as 3-Ethoxy-4,5-dimethyl-6-chloropyridazine, makes them valuable intermediates for the synthesis of more complex molecular architectures, including C-nucleosides and fused heterocyclic ring systems.

Pyridazine C-nucleosides are of pharmacological interest due to their enhanced stability towards enzymatic and chemical hydrolysis compared to natural N-nucleosides. nih.gov An efficient strategy for their synthesis involves the chemical modification of a pre-existing glycosyl furan. nih.gov This method utilizes a one-pot, three-step procedure that starts with a singlet oxygen [4+2] cycloaddition on a ribofuranosyl-substituted furan, followed by reduction and subsequent cyclization with hydrazine (B178648) to form the pyridazine ring. nih.gov

This approach allows for the stereoselective synthesis of novel 3- and 4-(ribofuranosyl)pyridazines, which are challenging to produce with complete regioselectivity through direct coupling methods. nih.gov For example, 4,5-dichloro-1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)pyridazin-6-one has been used as a key intermediate. umich.edu The reactive chloro groups can be selectively displaced by various nucleophiles to generate a library of pyridazine nucleosides, including analogs of 5-substituted uridine. umich.edu

The pyridazine ring serves as a versatile building block for the construction of polycyclic heterocyclic systems through various synthetic strategies. These fused systems are often investigated for their potential in medicinal chemistry. mdpi.comresearchgate.net

One common approach is the cyclocondensation reaction. For example, pyridopyridazine (B8481360) derivatives can be synthesized from substituted pyridazines. The condensation of a 4-methyl pyridazine-6-one derivative with dimethylformamide dimethylacetal (DMFDMA) followed by treatment with an amine leads to the formation of a fused pyrido[3,4-c]pyridazine-3,8-dione system. mdpi.com Another powerful method is the hetero Diels-Alder reaction. The cycloaddition of electron-deficient tetrazines with enamines can lead to the formation of fused pyridazine rings. researchgate.net The reactivity of halogenated pyridazines is also exploited; for instance, 4,6-dichloropyridazine-3-carboxylate can undergo regioselective nucleophilic substitution and subsequent cyclocondensation to yield dihydroxypyridopyridazines, which can be further functionalized to create complex, multi-substituted fused systems. researchgate.net

Development of Novel Pyridazine-Based Chemical Probes for Targeted Research Investigations

The pyridazine ring system is a valuable scaffold in medicinal chemistry due to its unique physicochemical properties, including a high dipole moment, the capacity for robust hydrogen bonding, and its presence in several approved drugs. nih.gov These characteristics also make it an attractive core for the development of chemical probes—specialized molecules designed to study biological systems. A chemical probe is typically a molecule with high affinity and selectivity for a specific biological target (like an enzyme or receptor) that has been modified to include a reporter tag (e.g., a fluorescent group, biotin) or a reactive group for covalent labeling. nih.gov

The compound this compound represents a versatile starting point for crafting such probes. Its structure contains key functional handles that can be selectively modified. The most prominent of these is the chlorine atom at the 6-position. This site is activated towards nucleophilic aromatic substitution, allowing for the straightforward introduction of various functional moieties. For instance, linking amines or thiols that are appended with fluorophores (like fluorescein (B123965) or rhodamine), affinity tags (like biotin), or photo-crosslinkers (like benzophenones or diazirines) can convert the parent scaffold into a powerful tool for biological investigation.

These probes can be used in a variety of applications:

Target Identification and Validation: A biotinylated probe derived from the pyridazine scaffold can be used in pull-down experiments to isolate its binding partners from cell lysates, helping to identify or confirm the protein target of a bioactive compound.

Cellular Imaging: A fluorescently-labeled probe allows for the visualization of its target's localization and trafficking within living cells using techniques like fluorescence microscopy.

Enzyme Activity Profiling: Probes with reactive "warheads" can be designed to covalently bind to the active site of a target enzyme, enabling activity-based protein profiling (ABPP) to study enzyme function and inhibition.

The development of such probes from the this compound core would involve multi-step synthesis where the chloro group is displaced by a linker attached to the desired functional tag. The ethoxy and dimethyl groups on the core can serve to modulate the compound's solubility, cell permeability, and binding affinity for its intended target.

Probe TypeFunctional TagPotential LinkerTarget Application Example
Affinity Probe BiotinAmino-PEGTarget identification via streptavidin pull-down
Fluorescent Probe FluoresceinPiperazineCellular imaging of target localization
Photoaffinity Probe BenzophenoneAlkylamineCovalent labeling and identification of binding partners
Activity-Based Probe AcrylamideAmino-alkylCovalent modification of cysteine residues in enzyme active sites

Table 1: Conceptual Chemical Probes Derived from the this compound Scaffold. This table illustrates how different functional tags can be appended to the core structure to create probes for various biological research applications.

Strategies for Diversification and Library Synthesis for High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of hundreds of thousands of compounds for activity against a specific biological target. tandfonline.comwikipedia.org The success of HTS campaigns relies on the quality and diversity of the compound libraries being screened. A key strategy for generating these libraries is to use a central chemical scaffold that can be systematically decorated with a wide variety of chemical groups. The this compound scaffold is an excellent candidate for this approach due to its inherent functionality and synthetic tractability.

The primary goal of library synthesis is to explore the chemical space around the pyridazine core. By systematically varying the substituents at accessible positions, chemists can generate a large collection of related but structurally distinct molecules. youtube.com This diversity increases the probability of discovering a "hit"—a compound that displays the desired biological activity in an initial screen. The reactive chlorine atom at the 6-position is the principal site for diversification, allowing for the introduction of a vast array of chemical functionalities.

Combinatorial chemistry encompasses a set of techniques designed to synthesize a large number of compounds in a single, systematic process. wikipedia.orgslideshare.net One of the most powerful methods is solid-phase synthesis, where the central scaffold is attached to a solid support, such as a resin bead. youtube.com This allows for the use of excess reagents to drive reactions to completion, with purification simplified to merely washing the beads. youtube.com

For the this compound scaffold, a combinatorial library could be generated by leveraging the reactivity of the 6-chloro position. Through reactions such as Suzuki or Stille cross-coupling (to form new carbon-carbon bonds) or nucleophilic aromatic substitution with a diverse set of amines, alcohols, or thiols, a multitude of different side chains can be installed at this position.

The "split-and-pool" synthesis strategy is a particularly efficient combinatorial method. wikipedia.org In this approach, a batch of resin beads with the attached scaffold is split into multiple portions. Each portion is reacted with a different building block (e.g., a unique amine). Afterwards, all the portions are pooled and mixed, then split again for the next reaction step. This process allows for the exponential generation of a vast library of unique compounds. wikipedia.org

Reaction TypeBuilding Block (R-X)Resulting Substituent at C6 Position (-R)
Nucleophilic Substitution R¹-NH₂ (Primary/Secondary Amines)-NH-R¹
Nucleophilic Substitution R²-OH (Alcohols/Phenols)-O-R²
Nucleophilic Substitution R³-SH (Thiols)-S-R³
Suzuki Coupling R⁴-B(OH)₂ (Boronic Acids)-R⁴ (Aryl, Heteroaryl)
Sonogashira Coupling R⁵-C≡CH (Terminal Alkynes)-C≡C-R⁵

Table 2: Combinatorial Derivatization of the 6-Position of the Pyridazine Scaffold. This table shows examples of common chemical reactions and diverse building blocks that can be used to rapidly generate a large library of compounds from the this compound intermediate.

Once a "hit" compound is identified from a high-throughput screen, the next phase is lead optimization. This is a more focused process than library synthesis, aiming to systematically modify the hit compound to improve its drug-like properties. nih.gov The goal is to enhance potency, improve selectivity, and optimize the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

In this context, this compound can be considered a key synthetic intermediate for a lead optimization campaign. If a hit compound contains this core, chemists can re-synthesize it and then create a focused library of close analogues to establish a structure-activity relationship (SAR). nih.gov Unlike the broad diversification in combinatorial chemistry, derivatization here is precise and methodical.

For example, SAR studies might involve:

Modifying the Ethoxy Group: The ethyl chain could be altered to other alkyl groups (methyl, propyl, isopropyl) or cyclic structures to probe a specific binding pocket for size and hydrophobicity.

Varying Substituents at the 6-Position: If the hit compound has an amine at the 6-position, analogues with different alkyl or aryl groups on the nitrogen would be synthesized to fine-tune interactions with the target protein.

Altering the Methyl Groups: The methyl groups at the 4- and 5-positions could be changed to other small alkyl groups or hydrogen to understand the steric and electronic requirements for activity.

This iterative process of designing, synthesizing, and testing closely related analogues allows medicinal chemists to refine the lead compound, ultimately leading to a candidate with a suitable profile for further preclinical development.

CompoundModification from ParentTarget Potency (IC₅₀, nM)Metabolic Stability (% remaining)
Parent Lead 6-(4-aminophenyl)15025
Analogue 1 6-(4-(methylamino)phenyl)12030
Analogue 2 6-(4-(dimethylamino)phenyl)9515
Analogue 3 6-(3-aminophenyl)55028
Analogue 4 3-propoxy substitution16045
Analogue 5 4,5-diethyl substitution80022

Table 3: Hypothetical Data from an Intermediate-Based Lead Optimization Study. This table illustrates how systematic modifications to a parent lead compound containing the pyridazine core can be evaluated to improve target potency and pharmacokinetic properties like metabolic stability.

Future Perspectives and Emerging Research Directions in 3 Ethoxy 4,5 Dimethyl 6 Chloropyridazine Chemistry

Integration of Artificial Intelligence and Machine Learning in Pyridazine (B1198779) Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science, and its application to pyridazine chemistry holds immense potential. nih.govmdpi.com These computational tools can accelerate the design and discovery of new derivatives of 3-Ethoxy-4,5-dimethyl-6-chloropyridazine with tailored properties. nih.gov

Furthermore, AI can significantly enhance synthesis planning. springernature.com Retrosynthesis algorithms can predict viable and efficient synthetic pathways to complex pyridazine targets, potentially identifying more cost-effective or higher-yielding routes than those devised through traditional chemical intuition. By analyzing vast reaction databases, these tools can suggest optimal reagents and conditions, reducing the experimental effort required for process optimization. nih.gov

Table 1: Hypothetical Application of AI/ML in Designing Pyridazine Derivatives

AI/ML Application Objective Input Data Predicted Output Potential Impact
QSAR Modeling Predict herbicidal activity Structures of known pyridazine herbicides and their activity data Activity score for new this compound derivatives Faster identification of potent herbicidal candidates.
Generative Chemistry Design novel kinase inhibitors Known kinase inhibitors, desired physicochemical properties New pyridazine-based molecules with high predicted binding affinity Expansion of chemical space for drug discovery.
Retrosynthesis Prediction Optimize synthesis of a complex derivative Target molecule structure A ranked list of efficient, multi-step synthetic pathways Reduced development time and cost for new compounds.

Sustainable Synthesis Methodologies for Pyridazine Derivatives (e.g., Green Chemistry Principles)

The chemical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. Future research on this compound and its derivatives will focus on developing more sustainable and eco-friendly synthetic methods. rasayanjournal.co.inresearchgate.net

Key areas of focus include:

Catalysis: Shifting from stoichiometric reagents to catalytic alternatives can significantly reduce waste. This includes the use of metal-free catalytic systems, which offer a sustainable and cost-effective option compared to some traditional metal-catalyzed reactions. organic-chemistry.org

Alternative Energy Sources: Microwave-assisted synthesis and ultrasonication are green techniques that can dramatically shorten reaction times, increase product yields, and lead to purer products. rasayanjournal.co.inekb.eg These methods offer enhanced energy efficiency compared to conventional heating. rasayanjournal.co.in

Safer Solvents: The development of reactions in greener solvents, such as ionic liquids or water, or under solventless conditions, is a primary goal. rasayanjournal.co.in Grinding, a mechanochemical approach, represents a solvent-free method that can be highly efficient for certain transformations. ekb.eg

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. rasayanjournal.co.in Methodologies like multicomponent reactions (MCRs), which form a product from three or more reactants in a single step, are highly atom-economical. rasayanjournal.co.in

Table 2: Comparison of Hypothetical Traditional vs. Green Synthesis Routes for a Pyridazine Derivative

Parameter Traditional Method (e.g., Classical Reflux) Green Method (e.g., Microwave-Assisted)
Energy Source Oil bath heating Microwave irradiation
Solvent High-boiling toxic solvents (e.g., DMF, Toluene) Greener solvents (e.g., Ethanol) or solvent-free
Reaction Time 8-24 hours 5-30 minutes
Product Yield Moderate Often higher
Workup Procedure Complex, requires extensive purification Simpler, often leads to cleaner products

| Waste Generation | High | Minimized |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Expanding the synthetic toolbox for modifying the this compound core is crucial for accessing new chemical diversity. Future research will delve into novel reactivity patterns and unconventional transformations that go beyond standard functional group interconversions. researchgate.netresearchgate.net

The chlorine atom at the 6-position is a key handle for traditional cross-coupling reactions like Suzuki-Miyaura, which can be used to introduce various aryl or heteroaryl substituents. mdpi.com However, future work may explore less conventional C-H activation or functionalization reactions at other positions on the pyridazine ring, which is an inherently electron-deficient system. liberty.edu

The exploration of cycloaddition reactions, such as inverse electron-demand aza-Diels-Alder reactions, could provide pathways to complex fused-ring systems containing the pyridazine moiety. organic-chemistry.orgmdpi.com Research into novel ring-forming strategies, potentially starting from 1,3-diketones and involving methods like a Diaza-Wittig reaction, could lead to hitherto unknown biheterocyclic compounds. nih.gov The unique electronic properties of the pyridazine ring may also be exploited in photoredox catalysis or electrochemical synthesis to achieve transformations that are difficult under thermal conditions.

Table 3: Potential Novel Transformations for this compound

Transformation Type Reagents/Conditions Target Functionality
C-H Arylation Palladium catalyst, Aryl halide Direct introduction of aryl groups without pre-functionalization.
[3+2] Cycloaddition In situ generated pyridazinium ylides, alkynes Fused pyrrolo[1,2-b]pyridazine (B13699388) structures. mdpi.com
Photoredox-mediated Coupling Photocatalyst, visible light, coupling partner Mild and selective formation of C-C or C-heteroatom bonds.
Electrochemical Synthesis Electrolytic cell, specific potential Green and reagent-minimized functional group transformations.

| Ring Contraction/Expansion | Strong base (e.g., KNH2) or specific catalysts | Formation of novel heterocyclic cores from the pyridazine ring. wur.nl |

Advanced Spectroscopic Techniques for In Situ Monitoring of Pyridazine Reactions and Intermediates

A deeper understanding of reaction mechanisms is essential for optimizing synthetic processes and discovering new reactivity. Advanced spectroscopic techniques that allow for the real-time, in situ monitoring of reactions involving this compound will be a key research direction. rsc.org

Techniques like time-resolved infrared (TRIR) and 2D-IR spectroscopy can provide detailed information about molecular structures and their changes on ultrafast timescales, enabling the direct observation of transient intermediates and transition states. numberanalytics.com For photochemical reactions, which are an emerging area for pyridazines, in situ monitoring using fluorescence or time-resolved resonance Raman (TR³) spectroscopy can elucidate complex reaction pathways and identify short-lived species that are undetectable by conventional methods. rsc.orgnih.gov

The use of hyphenated methods, such as coupling chromatography with IR spectroscopy, can provide molecularly specific information during the course of a reaction. numberanalytics.com These advanced analytical tools provide a wealth of kinetic and mechanistic data that is invaluable for rationally improving reaction conditions, maximizing yields, and minimizing byproducts. acs.org

Table 4: Application of Advanced Spectroscopic Techniques in Pyridazine Chemistry

Spectroscopic Technique Information Gained Application Example for Pyridazine Reactions
Time-Resolved IR (TRIR) Vibrational modes of short-lived species. numberanalytics.com Identifying a reactive keto-intermediate during a substitution reaction.
In Situ Fluorescence Real-time tracking of fluorescent species. rsc.org Monitoring the progress of a reaction that forms a fluorescent pyridazine product.
Time-Resolved Resonance Raman (TR³) Structural information of transient species in photochemical reactions. nih.gov Characterizing an excited state or a short-lived bicyclic intermediate. nih.gov
2D-IR Spectroscopy Molecular interactions and structural dynamics. numberanalytics.com Studying solvent-solute interactions and their effect on reaction kinetics.

| In Situ NMR Spectroscopy | Concentration changes of reactants, intermediates, and products over time. | Determining reaction kinetics and identifying unexpected intermediates in real-time. |

Q & A

Q. Table 1: Comparative Synthetic Conditions for Pyridazine Derivatives

CompoundReagents/ConditionsYieldReference
Methyl 6-chloropyridazine-4-carboxylateLiOH, THF, triethylamine, dichloromethane~70%*
Ethyl 5-substituted pyrazolo-pyridazinesHydrazines, chalcone analogs, sonication65–80%
Adamantyl-substituted pyridazineHCl (37%), reflux39–64%

*Estimated based on analogous protocols.

Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

Methodological Answer:
Contradictions in NMR, IR, or mass spectrometry (MS) data often arise from impurities, tautomerism, or regiochemical ambiguities. To address this:

  • Cross-validation : Use complementary techniques (e.g., 13C^{13}\text{C}-NMR with DEPT-135 to confirm quaternary carbons and HSQC for 1H^1\text{H}-13C^{13}\text{C} correlations) .
  • Elemental analysis : Verify molecular formulas when MS data shows unexpected adducts or fragmentation patterns .
  • Crystallography : Single-crystal X-ray diffraction (as used in EP 4 374 877 A2) provides unambiguous structural confirmation .

Example : In , discrepancies in melting points and spectral data for ethyl-substituted pyridazines were resolved by repeating reactions under anhydrous conditions and re-analyzing products via high-resolution MS .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H^1\text{H} and 13C^{13}\text{C}-NMR : Identify substituent patterns (e.g., ethoxy groups at δ ~1.3 ppm for CH3_3 and ~4.1 ppm for OCH2_2) and aromatic protons .
  • IR spectroscopy : Confirm carbonyl (C=O, ~1730 cm1^{-1}) and C-Cl (~750 cm1^{-1}) stretches .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+) and fragmentation pathways .

Note : For hygroscopic intermediates (e.g., chlorinated pyridazines), ensure samples are dried thoroughly under vacuum before analysis to avoid water interference .

Advanced: What strategies optimize the regioselectivity of chlorination in pyridazine derivatives during synthesis?

Methodological Answer:
Regioselectivity in pyridazine chlorination is influenced by:

  • Electron-donating/withdrawing groups : Electron-withdrawing substituents (e.g., esters) direct electrophilic chlorination to meta positions .
  • Catalytic systems : Lewis acids (e.g., FeCl3_3) enhance selectivity in dichloropyridazine synthesis, as seen in reactions with anthranilic acid derivatives .
  • Solvent effects : Polar solvents (e.g., DMF) stabilize transition states in SNAr mechanisms, improving yield .

Case Study : In -dichloropyridazine reacted regioselectively with 5-bromoanthranilic acid to form benzoimidazolopyridazine derivatives via nucleophilic aromatic substitution .

Advanced: How to design synthetic routes for novel analogs of this compound with enhanced bioactivity?

Methodological Answer:

  • Scaffold modification : Replace the ethoxy group with bulkier substituents (e.g., adamantyl) to modulate lipophilicity and target binding, as demonstrated in pyrrolo-pyridazine esters .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from hours to minutes) for heterocyclic coupling, as shown in thiazolo[4,5-d]pyrimidine derivatives .
  • Bioisosteric replacement : Substitute chlorine with bioisosteres (e.g., trifluoromethyl) to improve metabolic stability, inspired by triazolopyridazine analogs .

Q. Table 2: Bioactive Pyridazine Derivatives and Their Modifications

DerivativeModificationBioactivity TargetReference
Pyrrolo-pyridazine estersAdamantyl substitutionEnzyme inhibition
Thiazolo-pyrimidinesMicrowave-assisted synthesisAnticancer
BenzoimidazolopyridazinesChlorine replacementAntimicrobial

Basic: How do variations in solvent systems impact the synthesis efficiency of this compound?

Methodological Answer:

  • Polar aprotic solvents (DMF, THF) : Enhance solubility of intermediates and stabilize charged transition states, critical for SNAr reactions .
  • Protic solvents (ethanol, methanol) : Favor elimination pathways but may reduce yields due to side reactions (e.g., ester hydrolysis) .
  • Mixed solvent systems : Ethyl acetate/dichloromethane mixtures improve phase separation during work-up, minimizing product loss .

Example : In , a methanol/glacial acetic acid mixture (5:1) under sonication achieved 65–80% yields for dihydropyrazole derivatives, highlighting the role of solvent polarity in reaction kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.